7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a tert-butyl group and a chlorine atom in the structure imparts unique chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triazines, amines, and fused heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
Scientific Research Applications
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs), due to its stability and reactivity.
Catalysis: It serves as a ligand in the development of metal-based catalysts for various organic transformations.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with DNA replication or protein synthesis in microbial cells, leading to their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
4,6-Di-tert-butyl-2-chloro-1,3,5-triazine: Similar in structure but lacks the pyrazole ring.
3-tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(6H)-one: Contains a nitro group and a different ring fusion pattern.
2-Amino-1,3,5-triazine: Lacks the pyrazole ring and tert-butyl group but shares the triazine core
Uniqueness
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical reactivity and stability. Its fused ring system also contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1363405-31-5 |
---|---|
Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-tert-butyl-4-chloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7-11-5-12-8(10)14(7)13-6/h4-5H,1-3H3 |
InChI Key |
HTCTWYWOBUVGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.